molecular formula C10H9F B13424587 1-(Cyclopropylidenemethyl)-2-fluorobenzene CAS No. 246180-28-9

1-(Cyclopropylidenemethyl)-2-fluorobenzene

Cat. No.: B13424587
CAS No.: 246180-28-9
M. Wt: 148.18 g/mol
InChI Key: NKDLMOFISREBPE-UHFFFAOYSA-N
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Description

Significance of Strain in Cyclopropane (B1198618) Derivatives for Driving Organic Transformations

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This strain energy, which is approximately 27.5 kcal/mol, is a potent driving force for a variety of chemical reactions. nih.govnih.gov The C-C bonds in cyclopropane have a higher p-character than typical alkanes, imbuing them with properties that resemble those of a carbon-carbon double bond. nih.gov This unique electronic nature makes the cyclopropane ring susceptible to cleavage by a range of reagents, including electrophiles, and enables its participation in a diverse array of ring-opening and cycloaddition reactions. nih.gov This inherent reactivity makes cyclopropane derivatives valuable three-carbon building blocks in the synthesis of more complex molecular frameworks.

Role of Fluorinated Aromatic Scaffolds in Modern Synthetic and Mechanistic Studies

The introduction of fluorine into aromatic rings profoundly alters their physicochemical properties. Fluorine is the most electronegative element, and its presence can significantly influence a molecule's reactivity, stability, and biological activity. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of pharmaceuticals. Furthermore, the electronic effects of fluorine substitution can be exploited to modulate the reactivity of the aromatic ring. For instance, the fluorine atom in fluoroarenes can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further functionalization. The unique properties of fluorinated aromatic compounds have led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials.

Current Research Trajectories and Potential Applications of 1-(Cyclopropylidenemethyl)-2-fluorobenzene

The specific structure of this compound, with its ortho-fluorine substituent, makes it a prime candidate for intramolecular reactions. Research in this area is focused on leveraging the proximity of the reactive cyclopropylidenemethyl unit and the fluorine-activated aromatic C-H bond to construct novel polycyclic systems. A key research trajectory involves the Lewis acid-catalyzed intramolecular hydroarylation of this compound. This transformation is envisioned to proceed via the activation of the exocyclic double bond by a Lewis acid, followed by nucleophilic attack from the electron-rich aromatic ring.

This intramolecular cyclization is expected to yield the tricyclic product, 7-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene. The formation of this fused ring system is of significant interest as it provides access to complex carbocyclic skeletons that are challenging to synthesize through other means. The efficiency and stereoselectivity of this cyclization are subjects of ongoing investigation, with different Lewis acids being explored to optimize the reaction conditions.

The potential applications of this compound and its derivatives lie in their utility as synthetic intermediates. The resulting fluorinated cyclopropa[a]indene core structure could serve as a scaffold for the synthesis of biologically active molecules and advanced materials. The unique three-dimensional architecture and the presence of the fluorine atom could impart desirable properties for applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

246180-28-9

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-(cyclopropylidenemethyl)-2-fluorobenzene

InChI

InChI=1S/C10H9F/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,7H,5-6H2

InChI Key

NKDLMOFISREBPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1=CC2=CC=CC=C2F

Origin of Product

United States

Explorations into the Reactivity and Mechanistic Pathways of 1 Cyclopropylidenemethyl 2 Fluorobenzene

Catalytic Transformations Involving 1-(Cyclopropylidenemethyl)-2-fluorobenzene as a Substrate

The strained C-C bonds and the exocyclic double bond of the cyclopropylidene group in this compound make it a prime candidate for a variety of catalytic transformations. The relief of ring strain provides a potent thermodynamic driving force for these reactions.

Rhodium-Catalyzed C-H Activation and Subsequent Functionalization Reactions

Rhodium catalysis is a powerful tool for C-H activation, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. In the context of this compound, rhodium catalysts are anticipated to engage in C-H activation of a suitable coupling partner, followed by insertion of the methylenecyclopropane (B1220202) unit and subsequent transformation to yield diverse products.

Rhodium-catalyzed C-H activation followed by reaction with alkylidenecyclopropanes can lead to the formation of 1,3-diene products. This transformation typically proceeds through a β-carbon elimination pathway. While specific studies on this compound are not available, related research on other alkylidenecyclopropanes provides a mechanistic blueprint. For instance, the reaction of indoles with alkylidenecyclopropanes in the presence of a rhodium catalyst has been shown to yield dienylated products. A proposed catalytic cycle involves the C-H activation of the indole, followed by coordination and insertion of the alkylidenecyclopropane. Subsequent β-carbon elimination from the resulting rhodacycle leads to the formation of the diene and regeneration of the active rhodium catalyst. goettingen-research-online.de The electronic properties of the 2-fluorophenyl group in this compound could influence the regioselectivity and efficiency of this process.

An alternative and intriguing pathway in rhodium-catalyzed reactions of alkylidenecyclopropanes is C-H cyclopropylation. This outcome is favored under electrochemical conditions, where the reaction can be steered away from the dienylation pathway. goettingen-research-online.de In this scenario, after the initial C-H activation and insertion of the methylenecyclopropane, the reaction proceeds via a β-hydride elimination, leading to the formation of a cyclopropyl-functionalized product. goettingen-research-online.de The choice of oxidant and reaction conditions is crucial in directing the selectivity between dienylation and cyclopropylation. The application of rhodaelectro-catalyzed C-H activation to this compound could therefore offer a sustainable and selective route to novel cyclopropyl-containing molecules. goettingen-research-online.de

A succession of C-H and C-C bond activation has also been achieved using a single rhodium(III) catalyst with vinylcyclopropanes, suggesting that the cyclopropylidene moiety in this compound could undergo similar transformations. rsc.org Mechanistic studies on these systems indicate that the olefin insertion step is often rate-determining, followed by a facile β-carbon elimination. rsc.org

Gold-Catalyzed Cycloisomerization and Skeletal Rearrangements

Gold catalysts, known for their carbophilic nature, are highly effective in activating the π-systems of strained molecules like this compound, leading to complex skeletal rearrangements and cycloisomerizations. The high ring strain of the cyclopropylidene moiety (approximately 40 kcal/mol) provides a strong thermodynamic driving force for these transformations. nih.gov

In related systems, gold-catalyzed enantioselective ring-expanding cycloisomerizations of 1,5-enynes bearing a cyclopropylidene moiety have been developed to access bicyclo[4.2.0]octanes. semanticscholar.org This process is initiated by the gold-catalyzed cyclization, which generates a cyclopropylcarbinyl cation that subsequently undergoes ring expansion. semanticscholar.org It is conceivable that this compound, if appropriately functionalized with an alkyne, could undergo analogous transformations.

Furthermore, gold-catalyzed diastereoselective cycloisomerizations of 1,6-diynes containing an alkylidene cyclopropane (B1198618) have been shown to produce complex tricyclic structures. nih.gov These reactions highlight the ability of gold catalysts to orchestrate intricate bond reorganizations under mild conditions. A mechanistic study of a gold-catalyzed cycloisomerization of dienediynes suggests that the reaction initiates with a 6-endo-dig cyclization to form a cis-1-alkynyl-2-alkenylcyclopropane intermediate. pku.edu.cn

Catalyst System Substrate Type Product Type Key Mechanistic Step
Rh(III)Alkylidenecyclopropane + AreneDienylated Areneβ-Carbon Elimination
Rh(III) (electrochemical)Alkylidenecyclopropane + AreneCyclopropylated Areneβ-Hydride Elimination
Au(I)1,5-Enyne with CyclopropylideneBicyclo[4.2.0]octadieneRing-Expanding Cycloisomerization
Au(I)1,6-Diyne with Alkylidene Cyclopropane1,2-TrimethylenenorbornaneDiastereoselective Cycloisomerization

Electrochemical Oxidative C-C Bond Cleavage Reactions of Methylenecyclopropanes

Electrochemical methods offer a green and efficient alternative for the functionalization of methylenecyclopropanes, avoiding the need for external chemical oxidants. nih.govrsc.orgresearcher.lifersc.org An electrochemical approach for the ring-opening functionalization of methylenecyclopropanes via C-C bond cleavage in the presence of alcohols has been reported. nih.govrsc.orgresearcher.lifersc.orgbohrium.com The proposed mechanism involves the direct single-electron oxidation of the C=C bond of the methylenecyclopropane, followed by ring opening to form the desired product. bohrium.com This methodology exhibits good functional group tolerance. nih.govrsc.org Applying this electrochemical protocol to this compound in the presence of various alcohols could provide a direct route to functionalized ring-opened products.

Reaction Type Reagents Key Feature Proposed Mechanism
Oxidative C-C Bond CleavageAlcohol, Electrochemical ConditionsAvoids external oxidantsDirect single-electron oxidation of the C=C bond followed by ring opening

Ring-Opening Reactions of the Cyclopropylidene Moiety

The high ring strain of the cyclopropylidene group in this compound makes it susceptible to ring-opening reactions under various conditions, including thermal, acid/base catalysis, and radical-mediated processes. These reactions can lead to the formation of diverse and synthetically valuable structures.

The ring-opening of alkylidenecyclopropanes can be initiated by the addition of a radical to the exocyclic double bond, generating a cyclopropylcarbinyl radical. This radical can then undergo a rapid β-scission of the cyclopropyl (B3062369) ring to form a homoallyl radical, a process often referred to as a radical clock. nih.gov A visible-light mediated ring-opening of alkylidenecyclopropanes has been developed for the generation of homopropargyl radicals from N-hydroxyphthalimide (NHPI) esters bearing alkylidenecyclopropanes. nih.gov This suggests that photoredox catalysis could be a viable strategy for the ring-opening and subsequent functionalization of this compound derivatives. DFT calculations have indicated that the ring-opening of the alkylidenecyclopropane radical is both kinetically and thermodynamically favorable. nih.gov

Furthermore, the reaction of cyclopropenes with a trichloromethyl radical has been shown to lead to an unprecedented ring-opening of the cyclopropane ring with migration, resulting in the formation of unconjugated esters. rsc.org This highlights the potential for complex rearrangements following the initial ring-opening event. The specific substitution pattern and electronic nature of the 2-fluorophenyl group in this compound would likely play a significant role in directing the course of such ring-opening reactions.

Strain-Release Driven Mechanistic Investigations

The high degree of ring strain inherent in the cyclopropylidene moiety is a primary driver of its reactivity. The sp2-hybridized carbon of the double bond and the strained sp2-like carbons within the three-membered ring create a molecule with significant potential energy. Reactions that lead to the opening of this ring are energetically favorable as they relieve this strain.

Mechanistic investigations into analogous systems often focus on reactions with electrophiles or transition metals. The electron-rich double bond can be protonated or attacked by an electrophile, leading to the formation of a cyclopropylcarbinyl cation. This intermediate is highly prone to ring-opening, driven by the release of approximately 27-28 kcal/mol of strain energy. The regioselectivity and stereoselectivity of such ring-opening reactions provide critical insights into the reaction mechanism.

Photochemically and Chemically Induced Cyclopropane Ring Opening

The cyclopropane ring in structures like this compound can be opened through photochemical or chemical induction. Photochemical excitation can promote an electron to an anti-bonding orbital, weakening a C-C bond within the ring and facilitating its cleavage. This can lead to the formation of diradical intermediates and subsequent rearrangement or trapping products. The specific outcome of such reactions is dictated by the wavelength of light used and the electronic properties of the substituents on the aromatic ring.

Chemically induced ring opening can be achieved using various reagents. For instance, reactions with certain transition metals can proceed via oxidative addition into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations, such as reductive elimination or insertion reactions, leading to a variety of ring-opened products.

Characterization of Radical Intermediates in Ring Cleavage Processes

Ring cleavage of cyclopropylidenemethyl systems can proceed through radical pathways, particularly under thermal or photochemical conditions, or in the presence of radical initiators. The initial step would likely involve the homolytic cleavage of one of the strained C-C bonds in the cyclopropane ring, leading to a diradical intermediate.

The characterization of such transient radical intermediates is challenging but can be achieved using techniques such as electron paramagnetic resonance (EPR) spectroscopy. Chemical trapping experiments, where a radical scavenger is added to the reaction mixture, can also provide evidence for the presence of radical intermediates by forming stable adducts that can be isolated and identified. Computational studies, such as density functional theory (DFT) calculations, are also invaluable tools for predicting the structures and energies of these radical species and for mapping out the potential energy surface of the ring-opening process.

Intramolecular Rearrangements and Cyclizations

The structural features of this compound make it a candidate for various intramolecular rearrangements and cyclizations, driven by the release of ring strain and the electronic influence of the 2-fluoro-substituted phenyl group.

Wagner-Meerwein Rearrangements and Related Carbocation Pathways

As mentioned previously, the formation of a cyclopropylcarbinyl cation is a likely event in the reaction of this compound with electrophiles. This carbocation is a classic substrate for Wagner-Meerwein type rearrangements. nih.govwikipedia.org In this process, a 1,2-shift of a carbon-carbon bond from the cyclopropane ring to the cationic center can occur, leading to a more stable cyclobutyl cation. The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring would likely influence the stability and subsequent reactivity of these carbocationic intermediates. The interplay between the electronic effects of the substituent and the driving force of strain release would dictate the preferred rearrangement pathway.

Electrocyclic and Sigmatropic Rearrangements of Cyclopropylidene Systems

Electrocyclic reactions are a class of pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, or the reverse ring-opening process. The cyclopropylidenemethyl moiety itself does not undergo a classic electrocyclic ring opening in the same manner as cyclobutene. However, under thermal or photochemical conditions, rearrangements that bear resemblance to sigmatropic shifts could occur. For example, a nih.govrsc.org-sigmatropic shift could potentially lead to the formation of a four-membered ring system. The feasibility of such rearrangements would depend on the specific reaction conditions and the orbital symmetry requirements for the given transformation.

Experimental Mechanistic Elucidation

To definitively elucidate the reaction mechanisms for this compound, a combination of experimental techniques would be required.

Kinetic studies would be crucial to determine the rate laws of its reactions, providing insights into the molecularity of the rate-determining step. By systematically varying the concentrations of reactants and catalysts, the order of the reaction with respect to each species can be established.

Isotope labeling studies , where one or more atoms in the molecule are replaced with a heavier isotope (e.g., 13C or 2H), are powerful tools for tracking the movement of atoms during a reaction. The position of the isotopic label in the product can reveal the specific bonds that are broken and formed, providing direct evidence for proposed mechanistic pathways, such as Wagner-Meerwein rearrangements.

In situ spectroscopic monitoring , using techniques like nuclear magnetic resonance (NMR) spectroscopy or infrared (IR) spectroscopy, can allow for the direct observation of reaction intermediates that may be present in low concentrations. This can provide invaluable structural information about transient species.

Computational modeling , employing quantum mechanical calculations, can be used to map out the potential energy surfaces of proposed reaction pathways. These calculations can provide estimates of the activation energies for different steps and the relative stabilities of intermediates and transition states, offering a theoretical framework to complement experimental findings.

By combining these experimental and theoretical approaches, a comprehensive understanding of the reactivity and mechanistic pathways of this compound could be achieved.

Deuterium (B1214612) Labeling Studies (e.g., H/D Exchange Experiments)

Deuterium labeling studies are a powerful tool for tracing the fate of specific hydrogen atoms during a chemical reaction, providing critical insights into reaction mechanisms. rsc.org For this compound, H/D exchange experiments could clarify pathways involving proton transfers, rearrangements, and the formation of key intermediates.

A typical experiment would involve exposing the compound to a deuterium source, such as D₂O, under various catalytic conditions (acidic, basic, or metal-catalyzed). wikipedia.org The locations and extent of deuterium incorporation into the molecule would then be analyzed, likely by NMR spectroscopy or mass spectrometry. researchgate.net

For instance, in a hypothetical acid-catalyzed isomerization, deuterium incorporation at the vinylic or cyclopropyl positions would suggest the involvement of specific cationic intermediates. The observation of a kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than its non-deuterated counterpart, would provide further evidence for the involvement of C-H bond breaking in the rate-determining step of the reaction. libretexts.org The C-D bond is stronger than the C-H bond, so if this bond is broken in the rate-limiting step, the reaction will be slower for the deuterated compound. libretexts.org

Illustrative Data for a Hypothetical H/D Exchange Experiment:

Position of Deuterium LabelCatalyst% Deuterium IncorporationImplied Mechanistic Step
Vinylic (C=C-H)D₂SO₄85%Protonation/deprotonation at the double bond
Cyclopropyl (ring C-H)NaOD/D₂O<5%High C-H bond strength, no easy deprotonation
Aromatic (ring C-H)D₂SO₄ (high temp)10%Electrophilic aromatic substitution (slow)

This table presents hypothetical data for illustrative purposes.

Studies on related vinylcyclopropane (B126155) systems have demonstrated the utility of deuterium labeling in revealing complex rearrangements, including evidence for biradical intermediates. acs.org Similar experiments on this compound could distinguish between concerted pericyclic pathways and stepwise mechanisms involving discrete intermediates.

Radical Scavenging Experiments to Probe Reaction Initiation

To determine if a reaction involving this compound proceeds via a radical mechanism, radical scavenging experiments would be essential. These experiments involve introducing a radical trap or scavenger into the reaction mixture. If the reaction rate is significantly reduced or if trapped radical adducts are formed, it provides strong evidence for the presence of radical intermediates.

Common radical scavengers include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,4-cyclohexadiene. For example, if a thermal rearrangement of this compound were suspected to have a radical component, the reaction would be run with and without TEMPO.

Hypothetical Results of a Radical Scavenging Experiment:

ReactantConditionsAdditive (Scavenger)Reaction Rate (relative)Product Distribution
This compound150°C, TolueneNone1.0Rearrangement Product A (95%)
This compound150°C, TolueneTEMPO (2 equiv.)0.1Rearrangement Product A (5%), TEMPO-adducts detected

This table presents hypothetical data for illustrative purposes.

The interaction of fluorinated aromatic compounds with radicals has been a subject of study. fluorine1.ru The fluorine atom can influence the stability and reactivity of adjacent radical centers. Computational studies on the reaction of atomic fluorine with benzene have shown that radical addition can lead to the formation of fluorocyclohexadienyl radicals, which can then proceed to form fluorobenzene (B45895). mdpi.com While not a direct analog, this highlights the potential for radical pathways to be influenced by the fluorine substituent in the target molecule. Radical fluorination methods, which use an atomic fluorine source to react with a carbon-centered radical, have also become an important area of research. wikipedia.org

Kinetic Analyses and Determination of Rate-Limiting Steps

Kinetic analysis is fundamental to understanding any reaction mechanism, as it provides information about the composition of the transition state of the rate-limiting step. For reactions involving this compound, monitoring the disappearance of the reactant and the appearance of products over time under various conditions (temperature, concentration, catalyst loading) would allow for the determination of the reaction order and the activation parameters (enthalpy and entropy of activation).

For example, the thermal isomerization of related methylenecyclopropane systems often follows first-order kinetics, consistent with a unimolecular process. researchgate.net A kinetic study of a potential isomerization of this compound would involve measuring its concentration at different time points at several temperatures.

Example Arrhenius Plot Data for a Hypothetical Isomerization:

Temperature (K)Rate Constant, k (s⁻¹)ln(k)1/T (K⁻¹)
4001.5 x 10⁻⁵-11.100.00250
4103.1 x 10⁻⁵-10.380.00244
4206.2 x 10⁻⁵-9.690.00238
4301.2 x 10⁻⁴-9.030.00233

This table presents hypothetical data for illustrative purposes. An Arrhenius plot of ln(k) vs. 1/T would yield the activation energy.

The rate-limiting step could be the initial cleavage of a bond in the cyclopropyl ring, which is often the case in thermal rearrangements of such strained systems. researchgate.net By comparing the activation energy derived from these experiments with values from computational models, a more detailed picture of the transition state can be developed. mdpi.com

Role of the Fluorine Substituent in Modulating Reactivity

The ortho-fluorine atom is not a passive spectator; it is expected to exert significant electronic and steric effects that modulate the reactivity of the entire molecule.

Electronic Effects on Reaction Pathways and Selectivity

The fluorine atom exhibits dual electronic behavior. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. researchgate.net Simultaneously, it can donate electron density to the aromatic ring via a resonance effect (+R) through its lone pairs. researchgate.net In halobenzenes, the inductive effect generally deactivates the ring towards electrophilic attack compared to benzene, but the resonance effect directs incoming electrophiles to the ortho and para positions. wordpress.com

For this compound, this electronic interplay would be crucial. The -I effect would decrease the electron density of the aromatic ring, potentially influencing reactions like electrophilic addition to the exocyclic double bond if there is conjugation. Conversely, the +R effect could stabilize cationic intermediates where a positive charge is delocalized into the ring, for instance, at the benzylic position. The reactivity of fluorobenzene in electrophilic aromatic substitution is known to be anomalous; it is less deactivated than other halobenzenes, and reactions at the para position can be faster than in benzene itself, highlighting the potent role of fluorine's resonance donation. acs.org

Steric Contributions to Transition State Stabilization

The placement of the fluorine atom at the ortho position introduces a steric component known as the "ortho effect". wikipedia.orgwordpress.com This can manifest in several ways. Steric hindrance from the fluorine atom could disfavor reaction pathways where a bulky reagent needs to approach the exocyclic double bond from the same side as the fluorine.

Alternatively, the ortho-substituent could force adjacent groups, such as the cyclopropylidenemethyl moiety, to twist out of the plane of the benzene ring. wikipedia.org This twisting can disrupt π-conjugation between the side chain and the aromatic ring. Such a conformational change could significantly alter the energy of transition states. For example, in a reaction involving the formation of a benzylic cation, steric hindrance from the ortho-fluorine might destabilize the planar arrangement required for optimal charge delocalization into the ring. In some cases, however, an ortho-substituent can cause steric acceleration. rsc.org The specific impact would depend heavily on the geometry of the transition state for a given reaction.

Advanced Spectroscopic Techniques for Structural and Mechanistic Investigations of 1 Cyclopropylidenemethyl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A multi-pronged approach utilizing one-dimensional (1D) multi-nuclear analysis and two-dimensional (2D) correlation experiments would be essential for the unambiguous assignment of 1-(Cyclopropylidenemethyl)-2-fluorobenzene.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's atomic framework and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and cyclopropyl (B3062369) protons. The aromatic region would display complex multiplets due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The vinylic proton, attached to the exocyclic double bond, would likely appear as a singlet or a finely split multiplet due to long-range couplings. The four protons of the cyclopropylidene moiety are chemically equivalent in pairs and would appear as two distinct signals in the upfield region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal all eleven unique carbon atoms. The carbon atom directly bonded to fluorine (C2) is expected to show a large one-bond coupling constant (¹JCF) and resonate at a downfield chemical shift characteristic of fluorinated aromatic rings. epa.gov The other aromatic carbons will also exhibit smaller, multi-bond C-F couplings. The sp² hybridized carbons of the exocyclic double bond and the sp³ carbons of the cyclopropyl ring will have characteristic chemical shifts.

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a crucial technique for analyzing fluorinated compounds. nih.gov A single resonance is expected for the fluorine atom in this compound. Its chemical shift, typically reported relative to CFCl₃, provides sensitive information about the electronic environment of the fluoroaromatic system.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings Predicted values are based on analogous structures and standard NMR principles.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMR
Aromatic H7.0 – 7.4m
Vinylic H~5.5 – 6.0s or fine m
Cyclopropyl H~1.2 – 1.5m
¹³C NMR
C-F (C2)~158 – 162d, ¹JCF ≈ 245-255
Aromatic C-H~115 – 130d, JCF ≈ 5-25
Aromatic C (ipso)~125 – 135d, JCF ≈ 5-15
Vinylic C~110 – 120d, JCF ≈ 2-5
Quaternary C=~135 – 145d, JCF ≈ 2-5
Cyclopropyl CH₂~5 – 15s
¹⁹F NMR
Ar-F-110 – -125 (rel. to CFCl₃)m

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment would map out the ¹H-¹H coupling network. It would definitively connect adjacent protons within the aromatic ring, helping to assign their specific positions relative to the substituents.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. sdsu.edu This is the primary method for assigning the resonances in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. sdsu.edu It is crucial for establishing the connectivity between different molecular fragments. For instance, an HMBC correlation from the vinylic proton to the aromatic C1 carbon would confirm the attachment of the cyclopropylidenemethyl group to the fluorobenzene (B45895) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This experiment would be key for determining the preferred conformation of the molecule, for example, by observing a NOE between the vinylic proton and the H3 proton on the aromatic ring.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance without the need for identical reference standards. rsc.org While this compound does not possess Z/E isomers at the exocyclic double bond, qNMR would be invaluable for monitoring reactions where it is either a reactant or a product.

By adding a known amount of an internal standard to the reaction mixture, the concentration of the target molecule can be determined by comparing the integral of one of its unique signals to the integral of a signal from the standard. The ¹⁹F NMR spectrum is particularly well-suited for this purpose due to its high sensitivity, wide chemical shift range, and the absence of background signals in most organic samples. acgpubs.orgnih.govresearchgate.net This allows for precise and rapid quantification of fluorinated species in complex mixtures.

Mass Spectrometry (MS) for Characterization of Reaction Intermediates and Products

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. libretexts.org

For this compound (Molecular Formula: C₁₁H₁₀F), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺•).

Electron Ionization (EI) mass spectrometry would induce fragmentation, providing structural clues. The fragmentation pattern is predicted to show characteristic losses of small radicals or neutral molecules.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment IonPossible Origin
162[C₁₁H₁₀F]⁺•Molecular Ion (M⁺•)
161[C₁₁H₉F]⁺Loss of H•
133[C₉H₆F]⁺Loss of C₂H₃• (vinyl radical) from ring opening
123[C₈H₄F]⁺Loss of C₃H₆ (cyclopropane)
109[C₇H₆F]⁺Fluorotropylium ion, a common rearrangement
96[C₆H₅F]⁺•Fluorobenzene radical cation

The fragmentation of the cyclopropane (B1198618) ring can be complex, potentially leading to a variety of smaller fragment ions. docbrown.info The stability of the fluorophenyl cation would likely make fragments containing this moiety relatively abundant. nist.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations During Reactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are particularly useful for identifying functional groups and monitoring their transformation during a chemical reaction.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong absorption band for the C-F bond stretch. Other key bands would include aromatic C=C stretching, C-H stretching for aromatic, vinylic, and cyclopropyl groups, and strong C-H out-of-plane bending bands that are characteristic of the 1,2-disubstitution pattern on the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to symmetric, less polar bonds. upmc.fr Therefore, the exocyclic C=C stretch of the methylenecyclopropane (B1220202) unit and the symmetric "breathing" mode of the benzene ring are expected to be strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic/Vinylic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch3000 - 2850MediumMedium
Exocyclic C=C Stretch~1730MediumStrong
Aromatic C=C Stretch1600 - 1450Medium-StrongStrong
C-F Stretch1250 - 1100StrongWeak
Aromatic C-H Bending900 - 675StrongMedium

Monitoring changes in the intensities of these characteristic bands in real-time can provide valuable kinetic data and evidence for functional group transformations during a reaction.

Time-Resolved Spectroscopic Methods for Kinetic and Transient Species Observation

Time-resolved spectroscopic techniques are employed to study the dynamics of chemical reactions on timescales ranging from femtoseconds to seconds. wikipedia.orgresearchgate.net These methods are essential for detecting short-lived reaction intermediates, such as excited states or radicals, that are key to understanding a reaction mechanism. vu.nlnih.gov

If this compound were subjected to a photochemical reaction, for example, pump-probe transient absorption spectroscopy could be utilized. In such an experiment, an initial laser pulse (the "pump") excites the molecule, and a second, delayed pulse (the "probe") measures the absorption spectrum of the resulting transient species. numberanalytics.com By varying the delay time between the pump and probe pulses, the formation and decay of these intermediates can be monitored directly. This provides crucial information on reaction kinetics, quantum yields, and the electronic and structural properties of transient species that are inaccessible through conventional spectroscopic methods.

Stereochemical Control and Selectivity in Chemical Transformations of 1 Cyclopropylidenemethyl 2 Fluorobenzene

Diastereoselectivity in Intramolecular and Intermolecular Reactions

The presence of the exocyclic double bond and the adjacent stereogenic center that can be formed during a reaction makes 1-(Cyclopropylidenemethyl)-2-fluorobenzene a candidate for diastereoselective transformations. In both intramolecular and intermolecular reactions, the facial selectivity of attack on the double bond or the stereochemical outcome of bond formation involving the cyclopropylidene ring would be of primary interest.

Intramolecular Reactions: In hypothetical intramolecular cyclization reactions, such as a Nazarov cyclization or an intramolecular Diels-Alder reaction, the existing structural features of This compound could direct the formation of a specific diastereomer. The steric bulk of the fluorophenyl group relative to the cyclopropylidene ring, as well as potential electronic interactions involving the fluorine atom, would likely influence the transition state geometry, favoring one diastereomeric product over another.

Intermolecular Reactions: For intermolecular reactions, such as additions to the double bond or reactions involving the cyclopropylidene ring, diastereoselectivity could be achieved through substrate control. For instance, in a Diels-Alder reaction where This compound acts as the dienophile, the approach of the diene could be sterically hindered by the fluorophenyl group, leading to a preferred diastereomer. Similarly, in epoxidation or dihydroxylation reactions, the directing effect of any existing chirality in a modified substrate would be crucial.

Enantioselective Catalysis for Chiral Product Formation

The synthesis of single enantiomers of chiral products derived from This compound would necessitate the use of enantioselective catalysis. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, create a chiral environment that can differentiate between the two enantiotopic faces of the prochiral substrate or the two enantiomeric transition states.

Potential enantioselective transformations could include:

Asymmetric Hydrogenation: The reduction of the exocyclic double bond using a chiral rhodium or ruthenium catalyst could yield a chiral cyclopropylmethylbenzene derivative with high enantiomeric excess (ee). The choice of chiral phosphine (B1218219) ligand would be critical in achieving high levels of stereocontrol.

Asymmetric Epoxidation: The use of Sharpless asymmetric epoxidation or a Jacobsen-Katsuki epoxidation could convert the double bond into a chiral epoxide, a versatile synthetic intermediate.

Asymmetric Cyclopropanation: Reactions involving the double bond with a carbene source, catalyzed by a chiral copper or rhodium complex, could lead to the formation of spirocyclic compounds with high enantioselectivity.

The development of such catalytic systems would require careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to maximize both chemical yield and enantioselectivity.

Factors Influencing Stereochemical Outcome: Substrate Control, Reagent Control, and Chiral Catalysis

The stereochemical outcome of any reaction involving This compound would be governed by a combination of factors. Understanding and manipulating these factors is key to achieving the desired stereoisomer.

Substrate Control: This relies on the inherent structural and electronic properties of the substrate to direct the stereochemical course of a reaction. In the case of This compound , the steric hindrance imposed by the 2-fluorophenyl group and the unique geometry of the cyclopropylidene moiety are the primary elements of substrate control. For instance, in reactions where a bulky reagent approaches the double bond, it would likely attack from the less hindered face.

Reagent Control: This involves using a chiral reagent to induce stereoselectivity. For example, a chiral reducing agent like a CBS reagent (Corey-Bakshi-Shibata) could be used for the enantioselective reduction of a ketone that might be derived from the starting material. The stereochemistry of the product would be determined by the stereochemistry of the reagent.

Chiral Catalysis: As discussed previously, this is often the most powerful and versatile method for achieving high levels of stereoselectivity. A small amount of a chiral catalyst can generate a large quantity of a single enantiomer. The catalyst's role is to lower the activation energy of the pathway leading to one enantiomer while leaving the pathway to the other enantiomer with a higher activation energy. The nature of the chiral ligand and its interaction with the substrate in the transition state are paramount in determining the enantiomeric excess of the product.

Future Research Directions and Potential Applications in Organic Synthesis

Development of Novel Catalytic Systems for the Functionalization of 1-(Cyclopropylidenemethyl)-2-fluorobenzene

The development of novel catalytic systems to selectively functionalize this compound is a promising area of research. The presence of multiple reactive sites—the C=C bond, the strained cyclopropane (B1198618) ring, and the C-H and C-F bonds of the aromatic ring—necessitates catalysts with high chemo- and regioselectivity.

Transition metal catalysis, particularly with palladium, rhodium, and gold, has been shown to be effective for the transformation of methylenecyclopropanes (MCPs). Future research could focus on adapting and optimizing these catalytic systems for this compound. For instance, palladium-catalyzed reactions, which are known to proceed via π-allyl intermediates upon ring-opening of MCPs, could be explored for cross-coupling and cycloaddition reactions. The ortho-fluoro substituent can be expected to influence the electronic properties of the aryl group and, consequently, the reactivity of the π-allyl palladium intermediate.

Rhodium catalysis offers another fertile ground for investigation. Rh(III)-catalyzed C-H activation and subsequent coupling with alkylidenecyclopropanes have been reported, suggesting that intramolecular C-H functionalization of the 2-fluorophenyl ring onto the cyclopropylidenemethyl moiety could be a viable strategy for synthesizing novel polycyclic structures. The development of chiral rhodium catalysts could also enable enantioselective transformations.

Gold catalysts are known to activate alkynes and allenes, and the exocyclic double bond of this compound could exhibit similar reactivity. Gold-catalyzed cycloisomerization reactions of enynes bearing a cyclopropylidene moiety have been shown to produce bicyclic systems, hinting at the potential for intramolecular cyclization pathways for appropriately substituted derivatives of this compound.

A summary of potential catalytic systems and their expected transformations is presented in Table 1.

Catalyst SystemPotential TransformationExpected Product Class
Palladium(0)/Ligand[3+2] Cycloaddition with alkenesSpirocyclic compounds
Rhodium(I)/LigandHydroformylationAldehydes with a cyclopropylmethyl group
Rhodium(III)/OxidantIntramolecular C-H activation/cyclizationFused polycyclic aromatic compounds
Gold(I)/LigandCycloisomerization (with a tethered π-system)Bicyclic or bridged ring systems

Table 1: Potential Catalytic Systems for the Functionalization of this compound. This table outlines prospective catalytic approaches and the classes of molecules that could be synthesized from this compound.

Exploration of Unprecedented Reaction Pathways and Rearrangements

The high ring strain of the cyclopropylidene group in this compound makes it a substrate prone to rearrangements and ring-opening reactions, potentially leading to unprecedented chemical transformations.

One area of exploration could be transition metal-catalyzed ring-opening isomerizations. Depending on the catalyst and reaction conditions, the cyclopropane ring could open in different ways to generate various isomeric structures, such as vinylcyclobutanes or substituted dienes. The fluorine substituent could play a crucial role in directing the regioselectivity of these rearrangements through electronic or steric effects.

Furthermore, the interplay between the ortho-fluoro substituent and the cyclopropylidenemethyl group could lead to unique intramolecular reactions. For example, under conditions that favor the formation of a benzyne (B1209423) intermediate from the 2-fluorophenyl ring, an intramolecular trapping by the adjacent π-system could occur, leading to the formation of complex polycyclic skeletons. While the generation of benzyne from a fluorobenzene (B45895) is challenging, it is not without precedent under specific conditions (e.g., with strong bases or organometallic reagents).

The potential for tandem reactions, where an initial functionalization of the double bond or the aromatic ring triggers a subsequent rearrangement of the cyclopropylidene moiety, is another exciting avenue. For example, a catalytic addition to the double bond could generate an intermediate that is poised to undergo a stereoselective ring expansion or contraction.

Utilization of this compound as a Building Block in Complex Molecule Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of complex organic molecules, particularly those with potential applications in medicinal chemistry and materials science. The fluorinated cyclopropyl (B3062369) motif is of particular interest in drug discovery due to the favorable metabolic stability and conformational constraints imparted by these groups.

In the synthesis of bioactive molecules, this compound could serve as a versatile scaffold. Through the catalytic functionalizations and rearrangements discussed above, a diverse range of derivatives could be accessed. For example, its use in cycloaddition reactions could provide rapid access to spirocyclic systems containing a fluorinated aromatic ring, a structural motif present in some biologically active compounds.

The potential synthetic transformations and the resulting molecular skeletons are summarized in Table 2.

Reaction TypeKey Intermediate/PathwayResulting Molecular Skeleton
[3+2] CycloadditionTrimethylenemethane (TMM) palladium intermediateSpiro[2.4]heptane derivatives
Ring-Opening Cross-Couplingπ-Allyl palladium intermediate1,1-Disubstituted alkenes with a fluorophenyl group
Intramolecular C-H FunctionalizationRhodacyclic intermediateFluorinated dihydronaphthalene derivatives
Tandem Rearrangement/CyclizationVinylcyclobutane intermediateFused bicyclic systems

Table 2: Potential Synthetic Applications of this compound in Complex Molecule Synthesis. This table illustrates how different reaction pathways starting from this compound could lead to diverse and complex molecular architectures.

The development of synthetic routes utilizing this compound could streamline the synthesis of complex targets by introducing the fluorinated aryl and cyclopropylidene moieties in a single step. Future research in this area will likely focus on demonstrating the utility of this building block in the total synthesis of natural products or in the preparation of novel pharmaceutical candidates.

Q & A

Q. What are the established synthetic routes for 1-(Cyclopropylidenemethyl)-2-fluorobenzene, and what purification methods are recommended?

The synthesis typically involves cyclopropane ring formation via transition metal-catalyzed reactions. For example, a nickel-catalyzed hydrocyanation or cobalt-mediated radical cyclization can generate the cyclopropylidenemethyl moiety. A validated method includes reacting precursors in tetrahydrofuran (THF) with subsequent purification via silica gel column chromatography to isolate the product . Key steps include controlling reaction temperature and stoichiometry to minimize byproducts.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for resolving its three-dimensional structure, particularly the cyclopropane ring geometry and fluorine substitution pattern. Complementary techniques like 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are used to confirm proton environments and carbon connectivity. For instance, 1H^{1}\text{H}-NMR peaks near δ 6.8–7.2 ppm indicate aromatic protons, while cyclopropane protons appear as distinct multiplets .

Q. What spectroscopic techniques are critical for identifying functional groups in this compound?

Fourier-transform infrared spectroscopy (FT-IR) identifies C-F stretching vibrations (~1,100–1,250 cm1^{-1}) and cyclopropane ring deformations. High-resolution mass spectrometry (HRMS) confirms molecular weight, while UV-Vis spectroscopy can detect conjugation effects between the fluorobenzene and cyclopropylidenemethyl groups .

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic substitution behavior of this compound?

The electron-withdrawing fluorine atom directs electrophilic attacks to the para position relative to itself. The cyclopropylidenemethyl group, due to its strain and sp2^2-hybridized carbons, can act as a radical acceptor or participate in [2+1] cycloadditions. Computational studies (e.g., DFT) reveal enhanced reactivity at the cyclopropane ring, making it susceptible to ring-opening under acidic conditions .

Q. How can computational modeling optimize reaction conditions for derivatizing this compound?

Density functional theory (DFT) simulations predict transition states and activation energies for substitution reactions. For example, bromination at the cyclopropane ring requires modeling radical intermediates to identify optimal initiators (e.g., benzoyl peroxide) and solvents (e.g., CCl4_4). Such studies guide experimental parameters like temperature (60–80°C) and reaction time (6–12 hours) .

Q. What strategies enhance regioselectivity in synthesizing derivatives of this compound?

Steric and electronic directing groups are critical. Protecting the fluorine atom with a trimethylsilyl group can shift substitution to the cyclopropane ring. Alternatively, using bulky bases (e.g., LDA) promotes selective deprotonation at the benzylic position, enabling controlled functionalization .

Q. How does the compound’s electronic structure influence its applications in material science?

The fluorine atom and cyclopropane ring create a polarized electron distribution, enhancing its utility in organic electronics. For instance, it can act as a hole-transporting material in OLEDs due to its high electron affinity (~2.8 eV). Studies show improved charge mobility when incorporated into π-conjugated polymers .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

Key challenges include maintaining cyclopropane ring stability during large-scale reactions and minimizing halogenated byproducts. Continuous flow reactors improve yield (≥85%) by ensuring precise temperature control and reagent mixing. Post-synthesis, distillation or recrystallization from ethanol/water mixtures enhances purity (>98%) .

Methodological Considerations

Q. How do researchers resolve contradictions in reported spectroscopic data for this compound?

Cross-validation using multiple techniques (e.g., NMR, HRMS, X-ray) is essential. For example, discrepancies in 19F^{19}\text{F}-NMR shifts can arise from solvent effects; thus, standardized conditions (e.g., CDCl3_3 at 25°C) are recommended. Collaborative databases like PubChem provide reference spectra for comparison .

Q. What safety protocols are critical when handling this compound?

The compound’s brominated analogs (e.g., 1-(bromomethyl)-2-fluorobenzene) are lachrymators and require handling in fume hoods with PPE. Waste disposal must follow halogenated organic waste guidelines. Stability studies indicate storage at 0–6°C under inert gas to prevent degradation .

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